molecular formula C17H19ClFN5O2S B2886523 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole CAS No. 1013775-65-9

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Cat. No. B2886523
CAS RN: 1013775-65-9
M. Wt: 411.88
InChI Key: LPVADAKWHVZDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H19ClFN5O2S and its molecular weight is 411.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research indicates that 1,2,4-triazole derivatives are synthesized and characterized for their structural properties and potential biological activities. For instance, studies have focused on the synthesis of novel heterocyclic compounds derived from 1,2,4-triazole and investigated their lipase and α-glucosidase inhibition properties, indicating potential applications in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Biological Activities

1,2,4-Triazole derivatives have been explored for their wide spectrum of biological activities. These compounds have shown to exhibit both diuretic and antidiuretic effects, making them promising candidates for research in pharmacological applications (Kravchenko, 2018). Additionally, some 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating their potential use as antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

Molecular Interactions and Docking Studies

Molecular docking studies of 1,2,4-triazole derivatives have been conducted to understand their interactions with biological targets. For example, derivatives have been docked with prostaglandin D2 synthase (PGDS) to study their binding interactions, providing insights into their potential inhibitory action and antibacterial activity (Nayak & Poojary, 2020).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O2S/c1-23-9-11(16(22-23)26-3)15-20-21-17(24(15)7-8-25-2)27-10-12-13(18)5-4-6-14(12)19/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVADAKWHVZDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

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